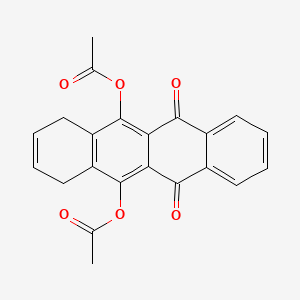
6,11-Dioxo-1,4,6,11-tetrahydrotetracene-5,12-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione is a complex organic compound with significant importance in various scientific fields. It is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, and industrial applications.
Métodos De Preparación
The synthesis of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione involves several steps and specific reaction conditions. One common method includes the use of 6,11-dihydroxy-5,12-naphthacenedione as a starting material. This compound undergoes acetylation reactions to introduce acetoxy groups at the 5 and 12 positions. The reaction typically requires acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Análisis De Reacciones Químicas
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the acetoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione can be compared with other similar compounds such as:
6,11-Dihydroxy-5,12-naphthacenedione: This compound is a precursor in the synthesis of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione and shares similar chemical properties.
5,12-Naphthacenedione: Another related compound with a similar core structure but different functional groups.
Tetracene derivatives: These compounds have a similar tetracyclic structure and are used in various chemical and industrial applications.
Propiedades
Número CAS |
58976-90-2 |
|---|---|
Fórmula molecular |
C22H16O6 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(12-acetyloxy-6,11-dioxo-1,4-dihydrotetracen-5-yl) acetate |
InChI |
InChI=1S/C22H16O6/c1-11(23)27-21-15-9-5-6-10-16(15)22(28-12(2)24)18-17(21)19(25)13-7-3-4-8-14(13)20(18)26/h3-8H,9-10H2,1-2H3 |
Clave InChI |
UQPYZNYVVKWDDB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=C(C3=C1CC=CC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)

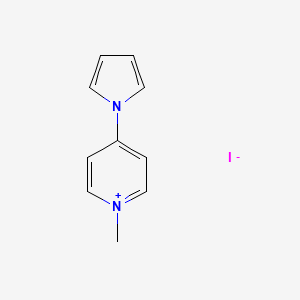


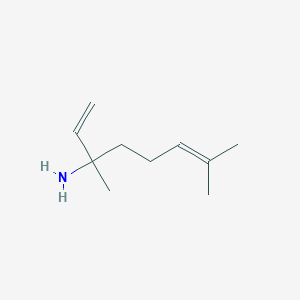
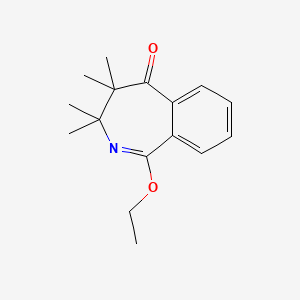
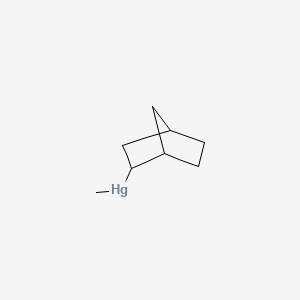
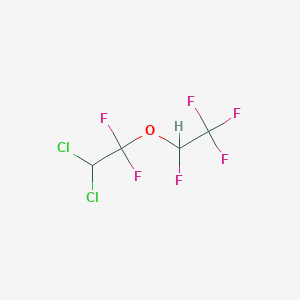
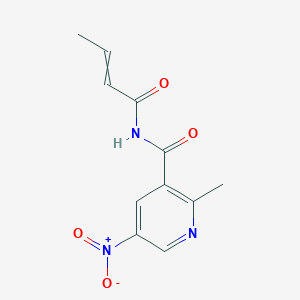
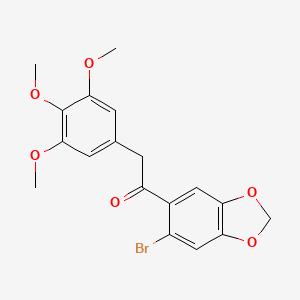
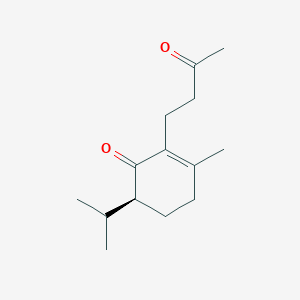
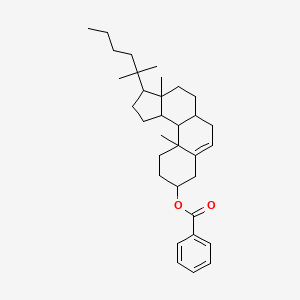
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
